N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its limited availability, as it is a synthetic compound that is not widely available.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at a molecular level. Additionally, future studies could focus on developing more efficient synthesis methods for this compound, in order to make it more widely available for research purposes.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide involves the reaction of 4-fluoroaniline with 2-(methylthio)benzoyl chloride to form 2-(methylthio)-N-(4-fluorophenyl)benzamide. The subsequent reaction of this intermediate with piperidine-1-carboxylic acid results in the formation of this compound.
Scientific Research Applications
N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's disease research, this compound has shown potential in reducing oxidative stress and inflammation, which are key factors in the progression of these diseases.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFALPBRMQKQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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